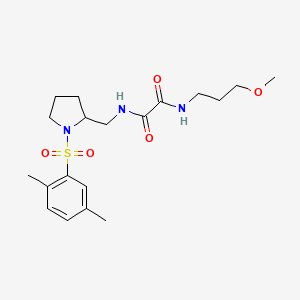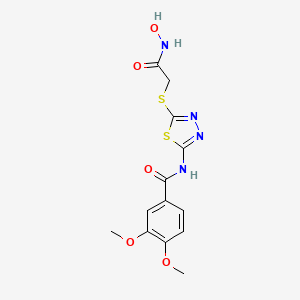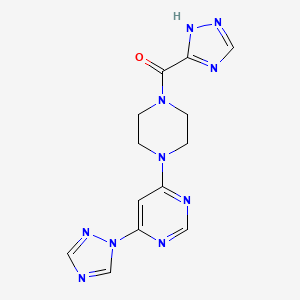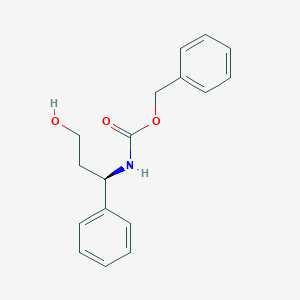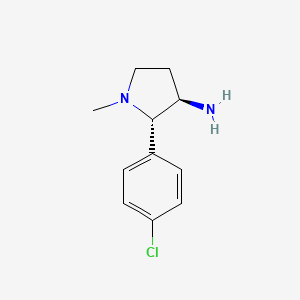
(2S,3R)-2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine, also known as (R)-(-)-DOI, is a potent and selective agonist for the 5-HT2A serotonin receptor. It has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Structural Properties
Research has delved into the synthesis and structural analysis of various organic compounds, highlighting the versatility of chlorophenyl and pyrrolidinamine derivatives in chemical synthesis. For instance, the study on the synthesis, spectroscopic, and structural properties of novel substituted compounds demonstrates the reaction mechanisms and potential applications of these derivatives in creating complex molecules for further scientific exploration (Issac & Tierney, 1996).
Environmental Impact and Degradation
The environmental implications of organochlorine compounds, including those related to chlorophenyl groups, have been extensively reviewed. These studies assess the toxicity, persistence, and biodegradation of chlorophenols in aquatic environments, offering insights into the ecological risks and degradation pathways of such compounds (Krijgsheld & Gen, 1986).
Toxicology and Biodegradation
The toxicological effects of chlorophenols, including mechanisms of toxicity in aquatic life, have been a significant area of research. These studies elucidate how chlorophenols induce oxidative stress, disrupt endocrine functions, and affect the immune system in fish, providing a foundation for understanding the environmental health risks of chlorophenols and similar compounds (Ge et al., 2017).
Materials Science and Catalysis
In materials science, amine-functionalized metal-organic frameworks (MOFs) have shown promise for various applications, including gas storage, separation, and catalysis. The incorporation of amine groups into MOFs enhances their interaction with specific molecules, such as CO2, demonstrating the relevance of chemical functionalization in the development of advanced materials (Lin, Kong, & Chen, 2016).
Analytical Chemistry
The role of amine groups in analytical chemistry, particularly in the detection and analysis of biogenic amines in foods, highlights the utility of chemical reactions involving amines for food safety and quality assessment. Molecular methods for detecting biogenic amine-producing bacteria in foods leverage the reactivity of amines, indicating their importance in food microbiology (Landete et al., 2007).
Eigenschaften
IUPAC Name |
(2S,3R)-2-(4-chlorophenyl)-1-methylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPYNRIBDIUMEQ-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

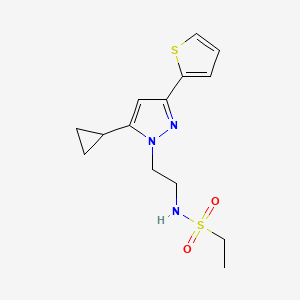
![[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate](/img/structure/B2776924.png)
![2-[4-(Benzyloxy)phenoxy]acetohydrazide](/img/structure/B2776926.png)
![N-{3-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl}acetamide](/img/structure/B2776927.png)
![2-[(3-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2776928.png)
![N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2776929.png)
![(E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2776930.png)

![N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B2776933.png)
![3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2776937.png)
